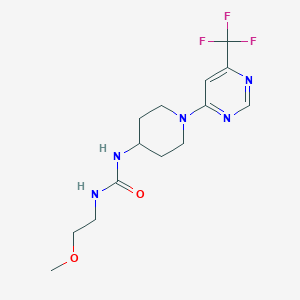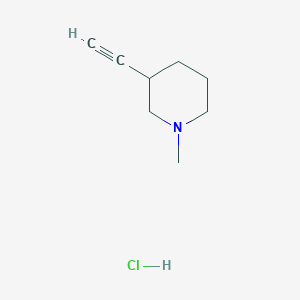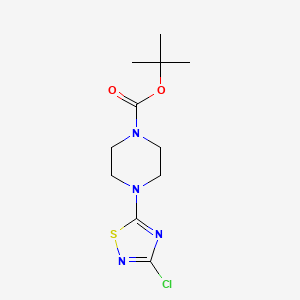
tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 2470438-02-7 . It has a molecular weight of 304.8 . It is in the form of a powder .
Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Quantitative Identification and Exposure to Synthetic Phenolic Antioxidants
This research focuses on synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-hydroxytoluene (BHT), which are prevalent in various consumer products, including certain foods and cosmetics. The study aimed to understand human exposure to SPAs and developed methods to measure these chemicals in urine. BHT, along with its metabolites and butylated hydroxyanisole (BHA), was detected in a significant portion of urine samples from different countries, suggesting widespread exposure. 3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) was proposed as a potential biomarker for BHT exposure, and the estimated median daily intakes (EDIs) of BHT were provided for children and adults (Wang & Kannan, 2019).
5-Hydroxytryptamine1A Receptor Occupancy by Novel Full Antagonist
This study is the first to examine in vivo occupancy of the human brain by a novel, selective, silent 5-HT(1A) antagonist, demonstrating that high occupancy can be achieved with doses producing minimal acute side effects. The research is significant in understanding the treatment of anxiety and mood disorders, highlighting the potential applications of this compound in clinical settings (Rabiner et al., 2002).
Disposition and Metabolism of SB-649868, an Orexin 1 and 2 Receptor Antagonist
The study investigates SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment. It details the disposition and metabolism of the compound in humans, revealing that elimination mainly occurs via feces, with urinary excretion accounting for a smaller percentage. This research is crucial for understanding the pharmacokinetics of this novel insomnia treatment and provides insights into its metabolic pathways and the principal circulating components in plasma extracts (Renzulli et al., 2011).
Human Biomonitoring in Urine Samples from the Environmental Specimen Bank
This study assesses human exposure to the fragrance chemical lysmeral from 2000 to 2018, using a developed LC-MS/MS method to analyze lysmeral metabolites in urine samples. The research revealed a significant decline in the exposure to lysmeral over the monitored years, suggesting the effectiveness of efforts to reduce exposure to this chemical. The study also emphasizes the importance of continuous monitoring and the need for robust data to understand exposure trends fully (Scherer et al., 2020).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propiedades
IUPAC Name |
tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-13-8(12)14-19-9/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKZHPLTLFSQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

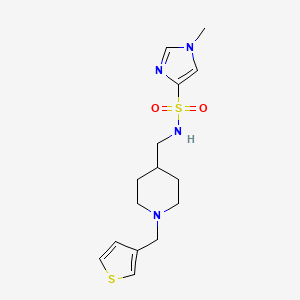
![4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2646071.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2646072.png)
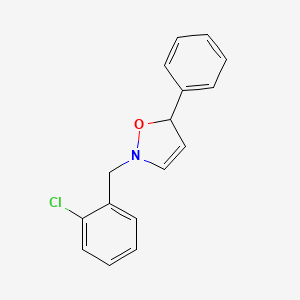
![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646076.png)
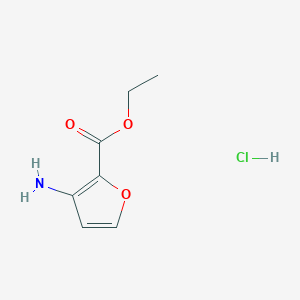
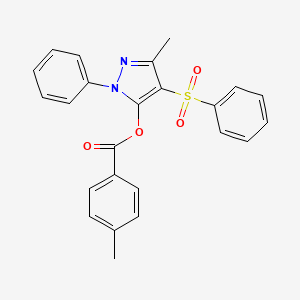
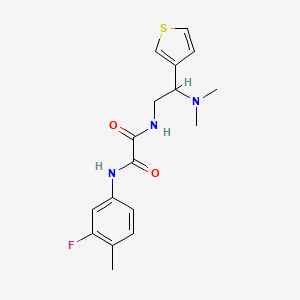
![ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2646081.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2646083.png)
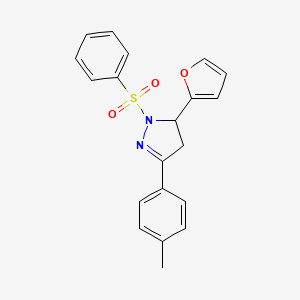
![2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B2646086.png)
